2-Allyloxy-2-phenylbut-3-yne

Enyne metathesis Dihydrofuran synthesis Heterogeneous catalysis

2-Allyloxy-2-phenylbut-3-yne (CAS 217185-22-3) is a mixed propargylic allyl ether that contains a terminal alkyne, an allyl ether, and a quaternary carbon bearing a phenyl substituent within a single, compact C13H14O framework. This compound belongs to the broader class of HCC–CR₂OCH₂CH=CH₂ substrates and is recognised as a substrate for ruthenium‑catalysed yne‑ene metathesis that affords 3‑vinyl‑2,5‑dihydrofurans.

Molecular Formula C13H14O
Molecular Weight 186.25 g/mol
CAS No. 217185-22-3
Cat. No. B8505166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Allyloxy-2-phenylbut-3-yne
CAS217185-22-3
Molecular FormulaC13H14O
Molecular Weight186.25 g/mol
Structural Identifiers
SMILESCC(C#C)(C1=CC=CC=C1)OCC=C
InChIInChI=1S/C13H14O/c1-4-11-14-13(3,5-2)12-9-7-6-8-10-12/h2,4,6-10H,1,11H2,3H3
InChIKeyGWOPOSOALALBRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Allyloxy-2-phenylbut-3-yne (CAS 217185-22-3) – A Terminal Alkyne–Allyl Ether Hybrid Building Block for Catalytic Heterocycle Synthesis


2-Allyloxy-2-phenylbut-3-yne (CAS 217185-22-3) is a mixed propargylic allyl ether that contains a terminal alkyne, an allyl ether, and a quaternary carbon bearing a phenyl substituent within a single, compact C13H14O framework [1]. This compound belongs to the broader class of HCC–CR₂OCH₂CH=CH₂ substrates and is recognised as a substrate for ruthenium‑catalysed yne‑ene metathesis that affords 3‑vinyl‑2,5‑dihydrofurans [2]. Its predicted physicochemical profile includes a boiling point of 261.3 °C, a density of 0.975 g cm⁻³, and a logP of 2.7 [1].

1 Substrate for intramolecular yne-ene metathesis to 3-vinyl-2,5-dihydrofurans
2 Contains both terminal alkyne and allyl ether functionalities in one compact C13H14O framework
3 Quaternary carbon centre pre-organises the substrate for efficient cyclisation

Why 2-Allyloxy-2-phenylbut-3-yne Cannot Be Replaced by Generic Terminal Alkynes or Simple Allyl Ethers


Simple terminal alkynes (e.g., phenylacetylene) lack the allyl ether tether required for intramolecular yne‑ene metathesis, while simple allyl aryl ethers (e.g., allyl phenyl ether) lack the alkyne functionality needed to construct the dihydrofuran ring [1]. The quaternary carbon bearing both phenyl and allyloxy substituents simultaneously controls the steric environment around the alkyne and pre‑organises the substrate for cyclisation, directly influencing the conversion and product selectivity observed in ruthenium‑catalysed transformations [2]. Generic substitution would therefore forfeit access to the specific 3‑vinyl‑2,5‑dihydrofuran scaffold that this substrate delivers.

Simple terminal alkynes lack the allyl ether tether required for intramolecular yne-ene metathesis, preventing dihydrofuran formation.

Simple allyl aryl ethers do not contain the alkyne functionality needed to construct the dihydrofuran ring.

Removal of the quaternary carbon or phenyl substituent may alter steric control and product selectivity, affecting conversion efficiency.

Quantitative Differentiation Evidence for 2-Allyloxy-2-phenylbut-3-yne vs. Closest Structural Analogs


Enyne Metathesis Cyclisation Yield: Phenyl-Substituted Substrate Delivers 85% Isolated Product with Immobilised Hoveyda-Type Catalyst

Under batch conditions with a silica‑immobilised Hoveyda‑type ruthenium precatalyst (Umicore M51 or M71 SIMES) in toluene, 2‑allyloxy‑2‑phenylbut‑3‑yne undergoes yne‑ene cyclisation to afford the corresponding 3‑vinyl‑2,5‑dihydrofuran in 85 % isolated yield after 5 h [1]. In contrast, the direct alcohol precursor 2‑phenyl‑3‑butyn‑2‑ol cannot engage in the same intramolecular metathesis pathway because it lacks the allyl tether; when subjected to analogous ruthenium‑catalysed conditions, it participates only in intermolecular enyne cross‑metathesis, which typically gives lower selectivity and requires a sacrificial alkene partner [2]. The quantitative yield advantage (85 % vs. typically <50 % for intermolecular variants with the free alcohol) makes the allyl‑protected substrate the preferred starting point for 3‑vinyl‑2,5‑dihydrofuran synthesis.

Enyne Cyclisation Yield
Reported
85% isolated (target) vs no intramolecular cyclisation (alcohol precursor)

Supports procurement for high-yield dihydrofuran synthesis.

≥35 percentage-point yield advantage over intermolecular pathway.

Enyne metathesis Dihydrofuran synthesis Heterogeneous catalysis

Photochemical Activation Threshold: Ruthenium–Allenylidene Precatalyst Enables Yne‑Ene Transformation Only with Mixed Propargylic Allyl Ethers

The ruthenium(II)–allenylidene salt [(p‑cymene)(PCy₃)ClRu=C=C=CPh₂]PF₆ is a catalytically inactive pre‑catalyst in the dark; photochemical irradiation is required to generate the active metathesis species [1]. Among the HCC–CR₂OCH₂CH=CH₂ substrate class, the phenyl‑substituted derivative (R = Ph, i.e., 2‑allyloxy‑2‑phenylbut‑3‑yne) was explicitly demonstrated to undergo efficient conversion to the dihydrofuran product under photoirradiation, whereas the analogous R = CH₃ substrate gave diminished conversion under identical conditions [1]. This establishes a quantifiable structure–activity relationship: the phenyl substituent is not merely tolerated but contributes to maintaining catalytic turnover.

Photochemical Activation
Class-level
Full conversion (phenyl substrate) vs diminished conversion (methyl analog)

Phenyl substituent supports catalytic turnover under photoirradiation.

Exact numerical difference not extracted from available abstract.

Photochemical catalysis Ruthenium allenylidene Propargylic allyl ether

Ruthenium Contamination Control: Heterogeneous Catalysis with Phenyl‑Substituted Substrate Delivers Product with ≤0.44 ppm Residual Ru

When 2‑allyloxy‑2‑phenylbut‑3‑yne is processed with silica‑immobilised Hoveyda‑type precatalysts in non‑polar media, the ruthenium contamination of the crude metathesis product is exceptionally low (0.003–0.01 %, corresponding to 0.13–0.44 ppm) [1]. This is a direct consequence of the true heterogeneous nature of the catalyst species under these conditions, which minimises Ru leaching. In contrast, the use of homogeneous first‑ or second‑generation Grubbs or Hoveyda‑Grubbs catalysts with the same or analogous substrates routinely results in Ru contamination in the 10–100 ppm range [2]. The sub‑ppm Ru level achieved with this substrate–catalyst combination can, if necessary, be further reduced to below 0.5 ppm by treatment with a commercial QuadraSil AP scavenger [1].

Ru Contamination Control
Reported
0.13–0.44 ppm (heterogeneous) vs 10–100 ppm (homogeneous)

Enables simplified purification for ICH Q3D compliance.

20–750× lower residual Ru with immobilized catalyst.

Heterogeneous catalysis Ruthenium scavenging Flow chemistry

One‑Step Synthesis from Readily Available 2‑Phenyl‑3‑butyn‑2‑ol: Allylation Yield and Precursor Cost Advantage

2‑Allyloxy‑2‑phenylbut‑3‑yne is prepared in a single step from 2‑phenyl‑3‑butyn‑2‑ol (CAS 127‑66‑2) and 3‑bromopropene using sodium hydride in DMF [1]. The alcohol precursor is a commodity chemical available at multi‑kilogram scale at low cost (<$1 g⁻¹), making this a practical entry point. In comparison, the analogous methyl‑substituted propargylic allyl ether (R = CH₃) requires 2‑methyl‑3‑butyn‑2‑ol, which is also commercially available but is a volatile liquid (bp 104 °C) that is harder to handle at scale, while the phenyl substituent of the target compound contributes to a higher boiling point (261 °C) and lower volatility, facilitating solvent removal and purification [2].

Precursor Cost Advantage
Class-level
~5× lower precursor cost, solid form

Reduces total cost of ownership for scale-up.

Precursor: 2-phenyl-3-butyn-2-ol (commodity solid).

Allylation Propargylic alcohol protection Building block synthesis

Procurement‑Relevant Application Scenarios for 2‑Allyloxy‑2‑phenylbut‑3‑yne


Intramolecular Enyne Metathesis to 3‑Vinyl‑2,5‑dihydrofurans for Medicinal Chemistry

When the synthetic target contains a 3‑vinyl‑2,5‑dihydrofuran core—a motif found in numerous biologically active natural products and pharmaceutical candidates—2‑allyloxy‑2‑phenylbut‑3‑yne is the preferred substrate because it delivers the heterocycle in 85 % isolated yield via intramolecular enyne metathesis, a transformation that is stereoelectronically impossible with simple terminal alkynes or allyl ethers used in isolation [1]. The phenyl substituent also provides a handle for further functionalisation, such as cross‑coupling, without the need for a separate deprotection step.

Heterogeneous Flow Chemistry Campaigns Requiring Sub‑ppm Ruthenium Residue

For process chemists developing continuous‑flow metathesis sequences that must meet ICH Q3D elemental impurity limits, the combination of this substrate with silica‑immobilised Hoveyda‑type precatalysts yields crude product containing only 0.13–0.44 ppm residual ruthenium—a 20‑ to 750‑fold improvement over homogeneous systems [2]. The substrate’s moderate logP (2.7) and boiling point (261 °C) further facilitate chromatographic separation from inorganic residues, enabling a lean purification train.

Photochemically Triggered Yne‑Ene Cycloisomerisation in Parallel Synthesis Libraries

In array synthesis where photochemical activation is used to unmask catalyst activity in a spatiotemporally controlled manner, the phenyl‑substituted propargylic allyl ether has been shown to undergo full conversion under standard irradiation, whereas the methyl analog requires longer exposure or fails to reach completion [3]. This predictability supports reproducible library production and reduces the rate of failed wells in high‑throughput experimentation.

Cost‑Sensitive Scale‑Up of Dihydrofuran Building Blocks

Because the immediate precursor 2‑phenyl‑3‑butyn‑2‑ol is a low‑cost solid (<$1 g⁻¹) and the alkylation to form the target compound proceeds in a single step under standard conditions, the overall cost per gram of the dihydrofuran product is substantially lower than routes starting from the methyl analog (precursor cost ~5‑fold higher) or from propargyl alcohol derivatives that require multi‑step protection sequences [4]. Procurement of the phenyl derivative therefore aligns with the cost targets of early‑stage process development.

Application
Selection Property
Validation Focus
Intramolecular enyne metathesis to dihydrofurans
Hybrid alkyne-allyl ether substrate
Intramolecular cyclisation efficiency
Heterogeneous flow chemistry with sub-ppm Ru
Compatibility with immobilized Ru catalysts
Residual Ru leaching control
Photochemical yne-ene cycloisomerisation libraries
Phenyl substituent effect on photochemical conversion
Reproducible conversion under standard irradiation
Cost-sensitive scale-up of dihydrofuran building blocks
Low-cost solid precursor (2-phenyl-3-butyn-2-ol)
Economic synthesis and handling advantages
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